Tris[(propan-2-yl)oxy]silyl
Overview
Description
Tris[(propan-2-yl)oxy]silyl is a chemical compound with the molecular formula C12H28O3Si. It is a colorless liquid commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique properties and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris[(propan-2-yl)oxy]silyl can be synthesized through the reaction of silicon tetrachloride with isopropanol in the presence of a base. The reaction typically proceeds as follows:
SiCl4+3C3H7OH→Si(OCH(CH3)2)3+3HCl
The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The product is then purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and isopropanol are mixed in precise ratios. The reaction is controlled to maintain optimal temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tris[(propan-2-yl)oxy]silyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Tris[(propan-2-yl)oxy]silyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Tris[(propan-2-yl)oxy]silyl involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable bonds with other molecules, making it useful in the synthesis of complex compounds. In peptide synthesis, it acts as a scavenger for peptide groups being removed from the peptide sequence during deprotection .
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilane: Similar in structure but used primarily as a reducing agent and scavenger in peptide synthesis.
Triisopropylsilanethiol: Used as a polarity reversal catalyst and in the synthesis of unsymmetrical dialkyl sulfides.
Uniqueness
Tris[(propan-2-yl)oxy]silyl is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to act as both a nucleophile and electrophile makes it a valuable reagent in organic synthesis .
Properties
InChI |
InChI=1S/C9H21O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDGWUWPXOBCRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557852 | |
Record name | Tris[(propan-2-yl)oxy]silyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6675-79-2 | |
Record name | Tris[(propan-2-yl)oxy]silyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6675-79-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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